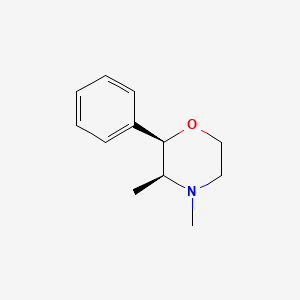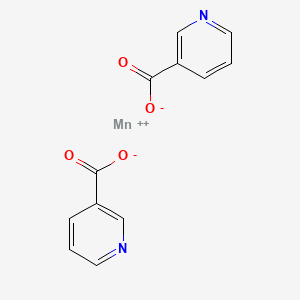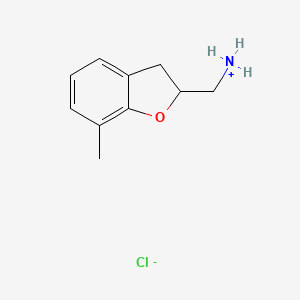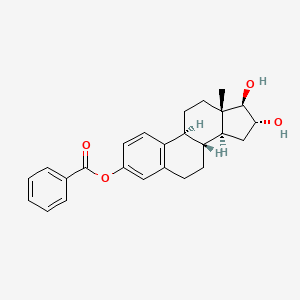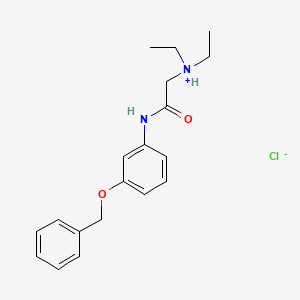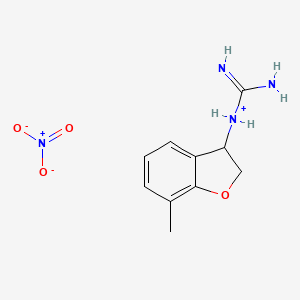
4-(1,3-Dioxoisoindol-2-yl)-3-hydroxybutanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-Dioxoisoindol-2-yl)-3-hydroxybutanenitrile is a chemical compound characterized by the presence of an isoindoline-1,3-dione moiety and a hydroxybutanenitrile group. This compound is part of the broader class of isoindoline derivatives, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxoisoindol-2-yl)-3-hydroxybutanenitrile typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold, which is then further functionalized to introduce the hydroxybutanenitrile group . Common reaction conditions include refluxing in solvents such as tetrahydrofuran (THF) with catalysts like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. Green chemistry approaches, such as solventless reactions and the use of recyclable catalysts, are increasingly being adopted .
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,3-Dioxoisoindol-2-yl)-3-hydroxybutanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the nitrile group to an amine.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are frequently used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce primary amines .
Wissenschaftliche Forschungsanwendungen
4-(1,3-Dioxoisoindol-2-yl)-3-hydroxybutanenitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers, dyes, and other materials.
Wirkmechanismus
The mechanism of action of 4-(1,3-Dioxoisoindol-2-yl)-3-hydroxybutanenitrile involves its interaction with specific molecular targets, such as dopamine receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways. This interaction is crucial for its potential therapeutic effects, including antipsychotic and neuroprotective properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phthalimide: Known for its use in the synthesis of thalidomide and other pharmaceuticals.
Isoindoline-1,3-dione: A core structure in many bioactive molecules.
Lenalidomide and Pomalidomide: These compounds share structural similarities and exhibit immunomodulatory and antitumor activities.
Uniqueness
4-(1,3-Dioxoisoindol-2-yl)-3-hydroxybutanenitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with dopamine receptors sets it apart from other isoindoline derivatives, making it a valuable compound for medicinal chemistry research .
Eigenschaften
CAS-Nummer |
13635-07-9 |
|---|---|
Molekularformel |
C12H10N2O3 |
Molekulargewicht |
230.22 g/mol |
IUPAC-Name |
4-(1,3-dioxoisoindol-2-yl)-3-hydroxybutanenitrile |
InChI |
InChI=1S/C12H10N2O3/c13-6-5-8(15)7-14-11(16)9-3-1-2-4-10(9)12(14)17/h1-4,8,15H,5,7H2 |
InChI-Schlüssel |
FFQXXXBBRKUSHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CC#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![copper;2-[[(Z)-N-[2-hydroxy-5-[(3-sulfamoylphenyl)sulfamoyl]anilino]-C-phenylcarbonimidoyl]diazenyl]benzoic acid](/img/structure/B15341286.png)
![2-[[4-(Dimethylamino)phenyl]azo]-6-methoxy-3-methylbenzothiazolium chloride](/img/structure/B15341304.png)
